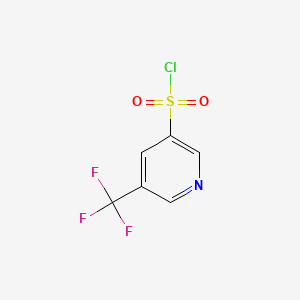

![molecular formula C16H13NO3 B2555471 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 303995-61-1](/img/structure/B2555471.png)

3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

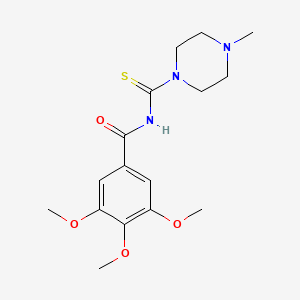

The molecular structure of this compound is defined by its molecular formula, C16H13NO3. Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 267.284. It has a density of 1.4±0.1 g/cm3 and a boiling point of 437.4±45.0 °C at 760 mmHg . The melting point and other physical properties are not specified in the search results .Applications De Recherche Scientifique

Benzofuran Derivatives as Antimicrobial Agents The scaffold of benzofuran and its derivatives has been extensively studied for their potential in antimicrobial therapy. Benzofuran compounds, including 3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one, have shown promising applications due to their broad spectrum of biological activities. These compounds are not only prevalent in natural products but have also been synthetically modified to enhance their pharmacological properties. Their unique structural features and wide biological activities make benzofuran derivatives a focus in drug discovery efforts, particularly in designing efficient antimicrobial agents that are active against different clinically approved targets. Recent developments have highlighted the role of benzofuran-based compounds as significant contributors to antimicrobial drug invention and development, aiming to address resistance issues and improve bioavailability for effective treatment outcomes (Hiremathad et al., 2015).

Natural Sources and Bioactivity Benzofuran compounds are ubiquitous in nature, with numerous studies demonstrating their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have attracted global attention from chemical and pharmaceutical researchers due to their potential as natural drug lead compounds. Some benzofuran derivatives have shown significant activity against viruses like the hepatitis C virus and are being developed as anticancer agents. The synthesis and structural diversity of benzofuran rings have been a subject of research, leading to novel methods for constructing complex benzofuran derivatives with high yields and fewer side reactions. This highlights the potential of benzofuran compounds in drug discovery and development, offering new avenues for therapeutic intervention (Miao et al., 2019).

Environmental Reactivity and Potential Applications The reactivity of methoxyphenols, which are structurally related to benzofuran derivatives, has been extensively reviewed, focusing on their atmospheric behavior, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation. These studies provide insights into the environmental fate of benzofuran derivatives and their potential impact on air quality and climate. Understanding the atmospheric reactivity of such compounds is crucial for assessing their environmental footprints and exploring their applications beyond pharmacology, possibly in materials science or as biomarkers for biomass burning and other environmental processes (Liu et al., 2022).

Mécanisme D'action

The mechanism of action for this compound is not specified in the search results. This could be due to the compound being used primarily for research purposes.

Propriétés

IUPAC Name |

3-[(4-methoxyphenyl)iminomethyl]-2-benzofuran-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-19-12-8-6-11(7-9-12)17-10-15-13-4-2-3-5-14(13)16(18)20-15/h2-10,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGKPRNNRQZMCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=CC2=C3C=CC=CC3=C(O2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B2555391.png)

![(5R)-5,8,8abeta,9-Tetrahydro-9xi-chloro-5-(3,4,5-trimethoxyphenyl)furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxole-6(5aalphaH)-one](/img/structure/B2555395.png)

![1-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2555396.png)

![2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide](/img/structure/B2555400.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2555411.png)